molecular formula C10H8BrN B1281910 6-Bromo-4-methylquinoline CAS No. 41037-28-9

6-Bromo-4-methylquinoline

Cat. No. B1281910
CAS RN: 41037-28-9
M. Wt: 222.08 g/mol
InChI Key: XBZQSJLYRMZRSZ-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinoline is a chemical compound with the empirical formula C10H8BrN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 6-Bromo-4-methylquinoline involves a condensation between -keto esters and 4-bromoaniline and the cyclization of the resulting anilides into 6-bromoquinolin-2(1H)-one, otherwise known as the Knorr reaction .


Molecular Structure Analysis

The molecular weight of 6-Bromo-4-methylquinoline is 222.08 g/mol . The SMILES string representation is CC1=CC=NC2=C1C=C(Br)C=C2 .


Physical And Chemical Properties Analysis

6-Bromo-4-methylquinoline is a solid substance . It has a molecular weight of 222.08 g/mol . The exact mass is 220.98401 g/mol .

Scientific Research Applications

Synthesis and Chemistry

6-Bromo-4-methylquinoline serves as a crucial starting material and intermediate in various chemical syntheses. Notably, it is used in the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a process that involves the condensation of β-keto esters with 4-bromoaniline, followed by the cyclization of the resulting anilides. This synthesis plays a significant role in the preparation of compounds for infectious disease research (Wlodarczyk et al., 2011).

Biological and Pharmacological Research

6-Bromo-4-methylquinoline derivatives have been synthesized for their potential pharmacological activities, such as anti-inflammatory, analgesic, and anti-bacterial effects. For example, certain 6-bromoquinazolinone derivatives are known for these properties and have been synthesized for further pharmacological studies (Ch. Rajveer et al., 2010).

Fluorescent Probes in Biological Applications

The compound is also used in the development of fluorescent probes for biological applications. For instance, fluorescent probes have been produced by quaternization of 6-methylquinoline, a similar compound, with various halogens for chloride sensing in biological systems. These probes show high sensitivity and have potential applications in biological chloride determination (Geddes et al., 2001).

Antimicrobial and Antiangiogenic Effects

Research has also been conducted on the antimicrobial and antiangiogenic effects of quinoline derivatives. 6-Bromoquinoline derivatives have been evaluated for their potential in inhibiting microbial growth and angiogenesis, an important process in cancer research and treatment (Mabeta et al., 2009).

Photolabile Protecting Group

6-Bromo-4-methylquinoline and its derivatives have also been explored as photolabile protecting groups, especially in the field of photochemistry. These compounds exhibit significant sensitivity to multiphoton excitation, making them useful in the controlled release of biologically active molecules (Fedoryak & Dore, 2002).

Safety And Hazards

6-Bromo-4-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes hazard statements H302 - H318 and precautionary statements P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

6-bromo-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZQSJLYRMZRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499681
Record name 6-Bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylquinoline

CAS RN

41037-28-9
Record name 6-Bromo-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41037-28-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-methylquinoline
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Synthesis routes and methods

Procedure details

Stir a solution of 4-bromo-phenylamine (1 eq), in 1,4-dioxane and cool to approximately 12° C. Slowly-add sulfuric acid (2 eq) and heat at reflux. Add methylvinyl ketone (1.5 eq) dropwise into the refluxing solution. Heat the solution for 1 hour after addition is complete. Evaporate the reaction solution to dryness and dissolve in methylene chloride. Adjust the solution to pH 8 with 1 M sodium carbonate and extract three times with water. Chromatograph the residue on SiO2 (70/30 hexane/ethyl acetate) to obtain the desired subtitled intermediate. MS ES+ m/e =158.2 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G da Rosa Monte Machado, D Diedrich… - Brazilian Journal of …, 2020 - Springer
Fungal infections have emerged as a current serious global public health problem. The main problem involving these infections is the expansion of multidrug resistance. Therefore, the …
Number of citations: 23 link.springer.com
EA Larsson, A Jansson, FM Ng, SW Then… - Journal of Medicinal …, 2013 - ACS Publications
… Similarly, C6-substituted analogues were prepared from commercially available 6-bromo-4-methylquinoline-2(1H)-one. Solubilizing groups were introduced by O-(7-azabenzotriazol-1-…
Number of citations: 80 pubs.acs.org
R He, B Xu, L Ping, X Lv - European Journal of Medicinal Chemistry, 2021 - Elsevier
… To a solution of 6-bromo-4-methylquinoline (1.0 g, 4.52 mmol) in dioxane/H 2 O (V/V, 8/1) was added SeO 2 (2.5 g, 22.34 mmol) at room temperature. After being stirred at 100 C for 2 h, …
Number of citations: 16 www.sciencedirect.com
M Walewska-Królikiewicz, B Wilk, A Kwast, Z Wróbel - Tetrahedron, 2023 - Elsevier
2-Nitrotoluenes activated by CN, SO 2 Tol, CO 2 R or COR groups condense under particular conditions with acetaldehyde in moderate to excellent yields. The unsaturated products …
Number of citations: 0 www.sciencedirect.com
X Ma, L Shen, J Zhang, G Liu, S Zhan, B Ding… - Frontiers in …, 2019 - frontiersin.org
… SeO 2 (2.5 g, 22.34 mmol) was added to a solution of 6-bromo-4-methylquinoline (1.0 g, 4.52 mmol) in the mixture of dioxane/H 2 O (8/1, V/V) at room temperature. After being stirred at …
Number of citations: 14 www.frontiersin.org
S Sharma, S Singh - Current Organic Chemistry, 2022 - ingentaconnect.com
… acid for the synthesis of 6-bromo-4-methylquinoline in less yield. In addition, applying the Heck-Mizoroki reaction, t-butylCarbamate is reacted with 3-pent-2-one in the presence of …
Number of citations: 6 www.ingentaconnect.com
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
C Wang, Q Ding, Q Zheng, P Bao, Y Peng - Tetrahedron, 2018 - Elsevier
A novel rhodium-catalyzed oxidative [5 + 1] annulation of 2-vinylanilines with α-diazocarbonyl compounds for the construction of quinoline-2-carboxylate derivatives has been developed…
Number of citations: 15 www.sciencedirect.com
BC Ranu, A Hajra, SS Dey, U Jana - Tetrahedron, 2003 - Elsevier
A convenient and efficient procedure for the synthesis of quinolines and dihydroquinolines has been developed by a simple one-pot reaction of anilines with alkyl vinyl ketones on the …
Number of citations: 147 www.sciencedirect.com
THM Fernandes - 2018 - lume.ufrgs.br
… In a second step, the methyl group of 6-bromo-4-methylquinoline is oxidized with selenium dioxide, resulting in aldehyde 3. Next, a palladiumcatalyzed cross-coupling reaction with the …
Number of citations: 2 www.lume.ufrgs.br

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